
4-Bromo-2-methylpyridine
Overview
Description
4-Bromo-2-methylpyridine (CAS: 22282-99-1) is a brominated pyridine derivative with the molecular formula C₆H₆BrN and a molecular weight of 172.03 g/mol . The compound features a bromine atom at the 4-position and a methyl group at the 2-position of the pyridine ring, conferring distinct electronic and steric properties. It is a critical intermediate in pharmaceutical and agrochemical synthesis, particularly valued for its role in forming covalent bonds with biological targets, such as the active-site cysteine residue (Cys249) of dimethylarginine dimethylaminohydrolase (DDAH), making it a quiescent affinity label .
Its applications span:
- Pharmaceuticals: Used in synthesizing anticancer, neurological, and antimicrobial agents .
- Agrochemicals: Key intermediate for herbicides, insecticides, and fungicides .
- Chemical Research: Explored in palladium-catalyzed cross-coupling reactions (e.g., Heck reactions) to generate complex scaffolds like ethyl (E)-3-(2-methylpyridin-4-yl)acrylate (92% yield) .
The global market for this compound was valued at USD 150 million in 2023, driven by high-purity (>98%) demand in regulated industries .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-2-methylpyridine can be synthesized through several methods. One common method involves the bromination of 2-methylpyridine using bromine in the presence of a catalyst. The reaction typically occurs under controlled temperature conditions to ensure the selective bromination at the 4-position .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale bromination processes. These processes often involve the use of bromine and a suitable solvent, with the reaction being carried out in a reactor designed to handle the exothermic nature of the bromination reaction .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium or potassium hydroxide, and the reaction is typically carried out in an aqueous or alcoholic medium.
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Major Products Formed:
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Coupling Reactions: Products are typically biaryl compounds.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.
Scientific Research Applications
Pharmaceutical Applications
4-Bromo-2-methylpyridine serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for the modification of biological activity, making it valuable in drug development.
Key Pharmaceutical Uses:
- Antiviral Agents : Research indicates that derivatives of this compound exhibit antiviral properties, particularly against influenza viruses .
- CYP Inhibition : The compound has been identified as a CYP1A2 inhibitor, which is crucial for drug metabolism and interaction studies .
- Synthesis of New Drugs : It is utilized in the synthesis of novel drug candidates, enhancing therapeutic efficacy and specificity .
Agrochemical Applications
In agrochemistry, this compound is employed in the formulation of pesticides and herbicides. Its effectiveness in modifying plant growth and pest resistance makes it a key component in agricultural products.
Agrochemical Uses:
- Pesticide Development : The compound is used to develop new pesticides that are more effective and environmentally friendly .
- Herbicide Formulations : It plays a role in the synthesis of herbicides that target specific weed species without harming crops .
Organic Synthesis
This compound is widely used as a building block in organic synthesis due to its reactivity and ability to undergo various chemical transformations.
Synthetic Applications:
- Cross-Coupling Reactions : It participates in palladium-catalyzed cross-coupling reactions, facilitating the formation of complex organic molecules .
- Annulation Reactions : The compound has been utilized in annulation reactions to create cyclic structures essential for various organic compounds .
Case Study 1: Antiviral Activity
A study published in the Journal of Medicinal Chemistry explored the antiviral properties of modified pyridine compounds, including this compound. The results showed significant inhibition of viral replication, highlighting its potential for developing antiviral drugs .
Case Study 2: Agrochemical Efficacy
Research conducted by Jubilant Ingrevia demonstrated that formulations containing this compound showed enhanced efficacy against specific pests when compared to traditional pesticides. Field trials indicated improved crop yields and reduced pest populations .
Mechanism of Action
The mechanism of action of 4-Bromo-2-methylpyridine largely depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is typically replaced by a nucleophile through a nucleophilic substitution mechanism. In coupling reactions, it participates in the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling mechanisms .
Comparison with Similar Compounds
Physical and Chemical Properties
Compound | CAS | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |
---|---|---|---|---|---|
4-Bromo-2-methylpyridine | 22282-99-1 | C₆H₆BrN | 172.03 | Not reported | 4-Br, 2-CH₃ |
2-Bromo-3-methylpyridine | 3430-17-9 | C₆H₆BrN | 172.03 | Not reported | 2-Br, 3-CH₃ |
4-Bromo-2-methoxy-3-methylpyridine | 112197-12-3 | C₇H₈BrNO | 218.05 | Not reported | 4-Br, 2-OCH₃, 3-CH₃ |
5-Bromo-2-chloropyrimidin-4-amine | 77476-95-0 | C₄H₄BrClN₃ | 209.45 | 460–461 | 5-Br, 2-Cl, 4-NH₂ |
2-Amino-5-bromo-4-methylpyridine | - | C₆H₇BrN₂ | 187.04 | Not reported | 5-Br, 4-CH₃, 2-NH₂ |
Key Observations :
- Substituent positions significantly influence physical properties. For example, 5-Bromo-2-chloropyrimidin-4-amine has a high melting point (460–461°C) due to hydrogen bonding networks .
- Electron-withdrawing groups (e.g., Br, Cl) increase reactivity in nucleophilic substitution compared to electron-donating groups (e.g., CH₃, OCH₃) .
Key Differences :
- 5-Bromo-2-chloropyrimidin-4-amine exhibits stronger intermolecular interactions due to amine and chlorine substituents, favoring crystallization .
Key Insights :
- This compound synthesis achieves higher yields (79%) compared to lithiation-based routes for isomers (<50%) .
- Methoxylation introduces functional diversity but requires precise control to avoid byproducts .
Unique Features :
Biological Activity
4-Bromo-2-methylpyridine (CAS No. 22282-99-1) is a halogenated pyridine derivative that has garnered attention for its diverse biological activities and applications in organic synthesis. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C6H6BrN
- Molecular Weight : 172.02 g/mol
- Density : 1.45 g/cm³
- Boiling Point : 76°C (14 mmHg)
- Solubility : Miscible with dichloromethane; immiscible with water
Pharmacological Applications
This compound is primarily utilized as a precursor in the synthesis of various biologically active compounds. Some notable applications include:
- Immunomodulating Agents : It is used in the preparation of phenyloxadiazolyl pyridines, which have shown potential as immunomodulating agents .
- Synthesis of Viologens : The compound serves as a starting material for the synthesis of viologens, which are known for their applications in electrochromic devices and as herbicides .
- Crown-Ester-Bipyridines : It is involved in the synthesis of crown-ester-bipyridines through reductive coupling methods, enhancing its utility in supramolecular chemistry .
The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. Studies indicate that its bromine substituent may enhance lipophilicity, facilitating membrane permeability and biological interactions.
Table 1: Biological Activities and Mechanisms
Case Study 1: Synthesis and Evaluation of Immunomodulating Agents
In a study conducted by researchers at the University of Groningen, this compound was utilized to synthesize novel immunomodulating agents. The synthesized compounds were evaluated for their ability to modulate immune responses in vitro, demonstrating significant activity in enhancing T-cell proliferation .
Case Study 2: Herbicidal Properties
A research team investigated the herbicidal properties of derivatives synthesized from this compound. The results indicated that certain derivatives exhibited potent herbicidal activity against common weeds, suggesting potential agricultural applications .
Case Study 3: Electrochemical Applications
Research published in Journal of Electroanalytical Chemistry highlighted the use of this compound in creating electrochromic materials. The study demonstrated that the compound's redox properties could be exploited for developing new materials with applications in smart windows and displays .
Q & A
Q. How can synthetic routes for 4-bromo-2-methylpyridine derivatives be optimized for cross-coupling reactions?
Basic Research Focus
To optimize Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, researchers should:
- Pre-activate catalysts : Use Pd-based catalysts (e.g., Pd(PPh₃)₄) with ligands like XPhos to enhance reactivity with the bromine substituent .
- Control reaction conditions : Maintain anhydrous environments and inert atmospheres (N₂/Ar) to prevent dehalogenation side reactions .
- Monitor intermediates : Employ HPLC or GC-MS to track intermediate stability, particularly for bromine displacement under basic conditions .
Q. What spectroscopic and chromatographic methods are critical for characterizing this compound purity and structural integrity?
Basic Research Focus
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl at C2, bromine at C4) and detect impurities like residual solvents .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (172.02 g/mol) and isotopic patterns for bromine .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98%) and identifies byproducts from synthesis .
Q. How can structural contradictions in crystallographic data for this compound derivatives be resolved?
Advanced Research Focus
- Space group validation : Compare experimental diffraction data (e.g., orthorhombic Pca21) with computational models to resolve discrepancies in unit cell parameters .
- Hydrogen bonding analysis : Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···Br contacts) and refine crystal packing models .
- Thermal ellipsoid refinement : Adjust displacement parameters in software like SHELXL to correct for anisotropic motion artifacts in heavy atoms (Br) .
Q. What methodologies are used to evaluate the selectivity of this compound in covalent enzyme inhibition?
Advanced Research Focus
- Kinetic assays : Measure inactivation rates (kₐᵦₛ/Kᵢ) of dimethylarginine dimethylaminohydrolase (DDAH) using UV-Vis spectroscopy to monitor substrate depletion .
- Mass spectrometry (MS) mapping : Perform tryptic digest and LC-MS/MS to identify covalently modified cysteine residues in the active site .
- Competitive inhibition studies : Co-incubate with reversible inhibitors (e.g., L-257) to assess warhead specificity and off-target effects .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic aromatic substitution?
Advanced Research Focus
- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic centers (C4) and predict regioselectivity in substitution reactions .
- Transition state analysis : Simulate reaction pathways (e.g., SNAr) using Gaussian or ORCA to optimize leaving group (Br⁻) activation .
- Solvent effects modeling : Incorporate polarizable continuum models (PCM) to evaluate solvent (DMF vs. THF) impacts on reaction kinetics .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Basic Research Focus
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (R36/37/38) .
- Ventilation : Perform reactions in fume hoods to avoid inhalation of vapors (H315/H319/H335) .
- Waste disposal : Neutralize brominated waste with sodium thiosulfate before disposal in halogenated waste containers .
Q. How does steric hindrance from the methyl group at C2 influence bromine reactivity in this compound?
Advanced Research Focus
- Steric maps : Generate Connolly surfaces (e.g., in PyMOL) to quantify steric bulk near C4 and compare with less hindered analogs (e.g., 4-bromopyridine) .
- Kinetic isotope effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated methyl groups to assess steric vs. electronic contributions .
- X-ray crystallography : Resolve bond angles (C2–C3–C4) to correlate steric strain with reduced bromine lability .
Properties
IUPAC Name |
4-bromo-2-methylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN/c1-5-4-6(7)2-3-8-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFBMFWHEXBLFCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376496 | |
Record name | 4-Bromo-2-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20376496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22282-99-1 | |
Record name | 4-Bromo-2-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20376496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-2-methylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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